Cassiaside B2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

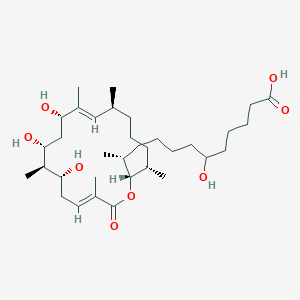

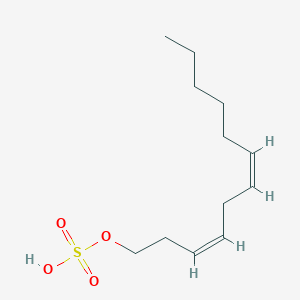

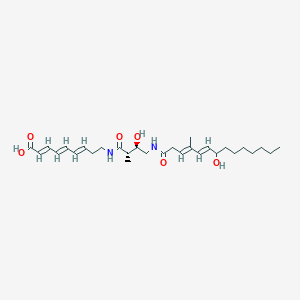

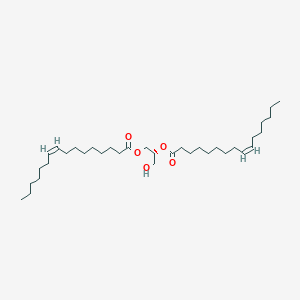

Cassiaside B2 is a compound found in the seeds of Cassia obtusifolia L . It is a type of phenol and is usually found in powder form . The molecular formula of Cassiaside B2 is C39H52O25, and it has a molecular weight of 920.8 g/mol .

Molecular Structure Analysis

Cassiaside B2 has a complex molecular structure with a molecular formula of C39H52O25 . The structure includes multiple hydroxyl groups, making it a polyphenolic compound .Physical And Chemical Properties Analysis

Cassiaside B2 is a powder and its solvents include DMSO, Pyridine, Methanol, Ethanol, etc . It has a molecular weight of 920.8 g/mol .科学的研究の応用

Weight Management

Cassiaside B2 has been studied for its potential in weight management. A computational molecular docking study suggests that Cassiaside B2 may act as an agonist to the serotonin receptor 5-HT2C . This receptor plays a crucial role in mediating satiety and appetite control. By potentially mimicking the appetite suppression effects of certain drugs, Cassiaside B2 could be a natural alternative for managing obesity.

Anti-Hyperlipidemia

Research indicates that Cassiaside B2 possesses anti-hyperlipidemia properties . This means it could help in reducing the levels of lipids in the blood, which is beneficial for cardiovascular health and can prevent diseases related to high cholesterol levels.

Antidiabetic Activity

Cassiaside B2 may have antidiabetic properties. It’s part of the pharmacological profile of Cassia obtusifolia, which has been traditionally used to treat diabetes . The compound could help in regulating blood sugar levels and improving insulin sensitivity.

Antimicrobial Effects

The antimicrobial activity of Cassiaside B2 is another area of interest. It could be used to develop treatments against various bacterial and fungal infections, contributing to the field of infectious diseases .

Anti-Inflammatory Properties

Cassiaside B2 has been associated with anti-inflammatory effects. This application is significant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .

Hepatoprotective Effects

The hepatoprotective properties of Cassiaside B2 suggest its use in protecting the liver from damage caused by toxins, drugs, and diseases. It could be a valuable compound in the treatment and prevention of liver diseases .

Neuroprotective Potential

Cassiaside B2 might have neuroprotective benefits, offering potential therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This could pave the way for new treatments that protect nerve cells from damage.

Histamine Release and Antiplatelet Aggregation

Lastly, Cassiaside B2 contributes to histamine release and antiplatelet aggregation. This is particularly relevant in the context of allergic reactions and cardiovascular health, where controlling platelet aggregation is crucial .

作用機序

Target of Action

Cassiaside B2 primarily targets the serotonin receptor 5-HT2C , the protein tyrosine phosphatase 1B (PTP1B) , and human monoamine oxidase A (hMAO-A) . The serotonin receptor 5-HT2C is known to mediate satiety, appetite, and consumption behavior . PTP1B and hMAO-A are enzymes that play crucial roles in cellular signaling and metabolism .

Mode of Action

Cassiaside B2 acts as an agonist of the serotonin receptor 5-HT2C . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of Cassiaside B2, it binds to the 5-HT2C receptors, mimicking the appetite suppression effects of lorcaserin . It also inhibits the activity of PTP1B and hMAO-A , thereby modulating their respective signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by Cassiaside B2 is the serotonin signaling pathway via the 5-HT2C receptor . By acting as an agonist, Cassiaside B2 can influence this pathway and potentially suppress appetite . The inhibition of PTP1B and hMAO-A can also impact various cellular signaling pathways, including those involved in metabolism .

Result of Action

The molecular and cellular effects of Cassiaside B2’s action primarily involve the modulation of appetite through its agonistic action on the 5-HT2C receptor . This can potentially lead to weight management benefits . The inhibition of PTP1B and hMAO-A can also have various cellular effects, given their roles in cellular signaling and metabolism .

Safety and Hazards

特性

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDWELARBQGBQ-PFLZFKCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cassiaside B2 | |

Q & A

Q1: What is the structure of Cassiaside B2 and what is its significance?

A1: Cassiaside B2 is a naphthopyrone glycoside. Its structure consists of a rubrofusarin aglycone with a chain of four glucose molecules attached at the 6-position. [, , ] This unique structure contributes to its biological activities, making it an interesting target for scientific investigation.

Q2: Can Cassiaside B2 be used as a marker for quality control of Semen Cassiae?

A3: Yes, studies show that Cassiaside B2, along with other major compounds, can be successfully used in a standardized reference extract for quality control of Semen Cassiae. [] This approach offers a practical and reliable method for ensuring the consistency and quality of this traditional Chinese medicine.

Q3: Does the presence of glucose molecules in Cassiaside B2 influence its biological activity?

A4: Yes, research comparing rubrofusarin and its glycosylated derivatives, including Cassiaside B2, revealed that the presence of glucose molecules can impact bioactivity. [] Specifically, while rubrofusarin demonstrated potent inhibitory activity against PTP1B and hMAO-A enzymes, its glycosides, including Cassiaside B2, showed reduced activity. This suggests that the aglycone moiety plays a crucial role in the observed inhibitory effects, and glycosylation may modulate these interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

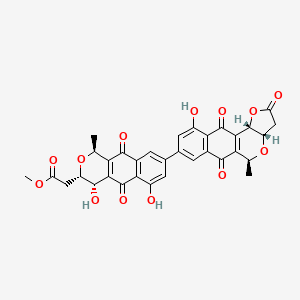

![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)